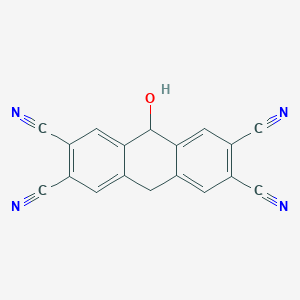

9-Hydroxy-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile

Description

9-Hydroxy-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile is a polycyclic aromatic compound featuring a dihydroanthracene core substituted with a hydroxyl group at position 9 and four nitrile (-CN) groups at positions 2, 3, 6, and 5. This structure confers unique electronic and steric properties, making it relevant in materials science and organic synthesis. The hydroxyl group enhances polarity and hydrogen-bonding capacity, while the electron-withdrawing nitriles influence reactivity and molecular packing.

Properties

CAS No. |

919273-15-7 |

|---|---|

Molecular Formula |

C18H8N4O |

Molecular Weight |

296.3 g/mol |

IUPAC Name |

9-hydroxy-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile |

InChI |

InChI=1S/C18H8N4O/c19-6-12-2-10-1-11-3-13(7-20)15(9-22)5-17(11)18(23)16(10)4-14(12)8-21/h2-5,18,23H,1H2 |

InChI Key |

ATUABCVRTBBPTB-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC(=C(C=C2C(C3=CC(=C(C=C31)C#N)C#N)O)C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthesis via Metal Reduction

One established method for synthesizing 9-hydroxy-9,10-dihydroanthracene involves the Bouveault–Blanc reduction of anthracene derivatives. The general procedure is as follows:

- Reagents : Sodium metal and ethanol are used as reducing agents.

- Procedure : Anthracene is dissolved in ethanol and treated with sodium metal under reflux conditions.

- Yield : This method typically yields a high purity of the desired product.

Synthesis via Alkylation Reactions

4.1 Alkylation of Anthraquinone

Another effective method involves the alkylation of anthraquinone derivatives:

- Reagents : Trimethylsilyl acetylene and n-butyllithium are commonly used.

- Procedure : Anhydrous toluene is used as a solvent where trimethylsilyl acetylene is added dropwise to a solution containing n-butyllithium at low temperatures. Solid anthraquinone is then introduced to the mixture.

- Reaction Conditions : The mixture is stirred at room temperature for several hours and then heated to facilitate the reaction.

This method has been shown to produce significant yields of alkylated products that can be further converted into 9-hydroxy-9,10-dihydroanthracene derivatives.

Synthesis via Cycloaddition Reactions

The [4+2] cycloaddition reaction is another pathway explored in synthesizing related compounds:

- Reagents : α-Bromoacrolein and other suitable dienophiles are utilized.

- Procedure : The reaction typically involves heating a mixture of the reactants under controlled conditions to promote cycloaddition.

This method can yield intermediates that can be further processed to obtain the target compound.

Summary of Reaction Conditions and Yields

The following table summarizes various preparation methods along with their respective reaction conditions and yields:

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Bouveault–Blanc Reduction | Sodium metal, ethanol | Reflux | High |

| Alkylation | Trimethylsilyl acetylene, n-butyllithium | Room temperature followed by heating | Moderate |

| [4+2] Cycloaddition | α-Bromoacrolein | Controlled heating | Variable |

Chemical Reactions Analysis

Types of Reactions

9-Hydroxy-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The cyano groups can be reduced to amino groups.

Substitution: The cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products

Oxidation: The major product is 9,10-anthraquinone-2,3,6,7-tetracarbonitrile.

Reduction: The major product is 9-Hydroxy-9,10-dihydroanthracene-2,3,6,7-tetraamine.

Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

9-Hydroxy-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It can be used as a probe to study biological processes involving cyano and hydroxyl groups.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-Hydroxy-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the cyano groups can participate in nucleophilic and electrophilic interactions. These interactions can affect various molecular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Dihydroanthracene Derivatives

*Calculated based on molecular formula.

Key Observations:

Substituent Polarity: The target compound’s hydroxyl and nitrile groups increase polarity compared to methoxy (-OCH₃) or chloro (-Cl) derivatives .

Electron-Withdrawing Effects: The tetracarbonitrile substituents induce strong electron-withdrawing effects, likely stabilizing negative charges and altering redox properties compared to methoxy or ethano-bridged analogs .

Steric and Structural Impact: The ethano-bridged octacarbonitrile derivative exhibits higher rigidity and molecular weight (426.43 vs. ~314.3 for the target compound), suggesting reduced conformational flexibility and increased thermal stability.

Spectroscopic and Analytical Data

- NMR Trends : In acetylated thiosulfonate derivatives (e.g., 4i), aromatic protons (δ 7.72–8.03 ppm) and NH signals (δ 10.37 ppm) indicate strong deshielding effects from electron-withdrawing groups . The target compound’s hydroxyl proton would likely appear downfield (δ > 5 ppm) in DMSO-d₆.

- Elemental Analysis : Discrepancies between calculated and found values for sulfur (13.66% vs. 12.85%) in compound 3i suggest incomplete purification or residual solvents .

Q & A

Basic: What synthetic methodologies are most effective for preparing 9-Hydroxy-9,10-dihydroanthracene derivatives?

The three-step sodium borohydride-mediated reduction-dehydration sequence is widely used. First, anthraquinones are reduced to 9,10-dihydroxy-9,10-dihydro intermediates in methanol or 2-propanol. Subsequent dehydration forms anthrones, followed by further reduction to yield 9-hydroxy-9,10-dihydroanthracene derivatives. Critical parameters include solvent choice (polar protic solvents enhance intermediate stability) and stoichiometric control to minimize over-reduction .

Basic: How can intermediates in the synthesis of 9-hydroxy-9,10-dihydroanthracene derivatives be characterized?

Key techniques include:

- NMR spectroscopy : Distinct chemical shifts for benzylic protons (δ 4.5–5.5 ppm) and hydroxyl groups (broad singlet ~δ 5.5 ppm).

- X-ray crystallography : Resolves boat conformations in dihydroanthracene cores (e.g., puckering parameters Q = 0.493 Å, θ = 92.27°) .

- Mass spectrometry : Low-energy EI-MS (15 eV) identifies fragmentation patterns, such as loss of substituents from the 9/10 positions .

Advanced: What mechanistic pathways govern the chemoselective oxidation of 9,10-dihydroanthracene derivatives?

Competing pathways exist:

- Aromatic hydroxylation : Electrophilic attack by Fe(V)-oxo species forms Wheland intermediates, yielding 1- or 2-hydroxylated products.

- Benzylic oxidation : Hydrogen atom transfer (HAT) via Fe(V)-oxo generates benzylic radicals. These undergo oxygen rebound (Fe(IV)-OH) to form 9-hydroxy derivatives or desaturation to anthracene. Alternatively, Fenton-generated hydroxyl radicals (•OH) abstract benzylic H, leading to cation intermediates and subsequent hydration .

Advanced: How do mass spectral fragmentation patterns inform structural analysis of 9,10-disubstituted dihydroanthracenes?

Electron impact (EI) mass spectrometry reveals unique violations of the even-electron rule. For example, 9,10-disubstituted derivatives lose substituents as radicals (e.g., •CN or •OR groups), producing odd-electron ions. Low-energy (15 eV) spectra and kinetic energy analysis differentiate stereoisomers by fragmentation kinetics .

Advanced: How can contradictory product distributions in oxidation studies be resolved?

Contradictions arise from competing aromatic vs. benzylic oxidation pathways. Methodological approaches include:

- Isotopic labeling : Compare kinetics of DHA (C₁₀H₁₂) vs. DHA-d₄ (C₁₀D₄H₈) to isolate H/D isotope effects (kH/kD > 2 indicates HAT dominance) .

- Kinetic profiling : Monitor product ratios under varying H₂O₂ concentrations or catalyst loads to identify rate-determining steps.

Advanced: How do substituents at the 2,3,6,7-positions influence the reactivity of 9-hydroxy-9,10-dihydroanthracene derivatives?

Electron-withdrawing groups (e.g., -CN, -NO₂) stabilize intermediates via resonance, favoring aromatic hydroxylation. Conversely, electron-donating groups (e.g., -OCH₃) increase benzylic C-H bond lability, promoting side-chain oxidation. Substituent steric effects also modulate catalyst access to reactive sites .

Advanced: What computational tools predict the regioselectivity of 9-hydroxy-9,10-dihydroanthracene derivatives in polymer systems?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites. Quantitative Structure-Property Relationship (QSPR) models correlate substituent electronic parameters (Hammett σ) with crosslinking efficiency in reversible polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.